molecular formula C21H14BrN3O5 B5614001 3-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate

3-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate

Cat. No. B5614001
M. Wt: 468.3 g/mol
InChI Key: LMIMLMMOZBGBJH-PGGKNCGUSA-N
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Description

The compound is a complex organic molecule that involves multiple functional groups, potentially implying a broad range of chemical and physical properties. This compound could be of interest due to its unique structure and possible applications in chemical synthesis and materials science.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves multi-step reactions, starting from simpler pyridine or benzohydrazonoyl chlorides. These compounds undergo various reactions, including cycloadditions, substitutions, and cyclocondensations, to form the desired heterocycles with high regioselectivity and yields (Grubert et al., 1992).

Molecular Structure Analysis

Molecular structures are typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and crystallography. For instance, compounds with a similar structural framework have been analyzed to determine bond lengths, angles, and molecular conformations (Anuradha et al., 2014).

Chemical Reactions and Properties

The compound's functional groups, such as the pyrazole, pyridine, and benzodioxole moieties, suggest a variety of chemical reactivities. These could include nucleophilic addition reactions, electrophilic substitutions, and potential for forming coordination complexes with metals (Zhang et al., 2019).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for understanding the material's applications and handling. These properties are influenced by the compound's molecular structure and intermolecular interactions, like hydrogen bonding and π-π stacking interactions (Pokhodylo et al., 2022).

Chemical Properties Analysis

The compound’s chemical properties would be significantly influenced by its functional groups, leading to various reactivities such as acid-base behavior, redox reactions, and susceptibility to hydrolysis. The presence of a bromo and a carboxylate group can lead to interesting reactivities in both organic and aqueous solvents (Niu Wen-bo, 2011).

properties

IUPAC Name

[3-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O5/c22-16-7-15(10-23-11-16)20(26)25-24-9-13-2-1-3-17(6-13)30-21(27)14-4-5-18-19(8-14)29-12-28-18/h1-11H,12H2,(H,25,26)/b24-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIMLMMOZBGBJH-PGGKNCGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)/C=N/NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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